molecular formula C17H21ClN2O B5154459 2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride

2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride

Cat. No. B5154459
M. Wt: 304.8 g/mol
InChI Key: WEKJAQJBQSSQPC-UHFFFAOYSA-N
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Description

The compound "2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride" is a chemical entity with potential relevance in various scientific fields. This detailed analysis aims to elucidate its synthesis process, molecular structure, chemical reactions, and properties, contributing to a comprehensive understanding of its characteristics.

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including acetylation, esterification, and ester interchange processes. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a similar structural framework, was achieved through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate and methanol catalysis. This process yielded the target compound with high efficiency, showcasing the methodology that could be applied to synthesize "2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride" (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of related acetamides has been characterized using various spectroscopic techniques, including IR, MS, and NMR spectroscopy. These methods provide detailed insights into the molecular configuration, confirming the structural identity of synthesized compounds and offering a foundation for analyzing "2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride".

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can yield a range of products depending on the reactants and conditions. For example, N-(2-hydroxyphenyl)acetamide reacts with chlorotrimethylsilane, leading to silylated derivatives through transsilylation, highlighting the compound's reactive nature and potential for chemical modifications (Nikonov et al., 2016).

properties

IUPAC Name

2-(4-aminophenyl)-N-(1-phenylpropan-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-13(11-14-5-3-2-4-6-14)19-17(20)12-15-7-9-16(18)10-8-15;/h2-10,13H,11-12,18H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKJAQJBQSSQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-(1-methyl-2-phenylethyl)benzeneacetamide hydrochloride

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